molecular formula C8H9IO B3056372 1-(Iodomethyl)-4-methoxybenzene CAS No. 70887-29-5

1-(Iodomethyl)-4-methoxybenzene

Cat. No. B3056372
CAS RN: 70887-29-5
M. Wt: 248.06 g/mol
InChI Key: DZOJRAXIUZWNIN-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-methoxybenzene, also known as p-Iodomethylphenyl methyl ether, is a chemical compound with the molecular formula C8H9IO. It is a colorless to light yellow liquid that is used in various scientific research applications.

Scientific Research Applications

Electrochemical Reduction in Pesticides

1-(Iodomethyl)-4-methoxybenzene has been studied in the context of electrochemical reduction, particularly in pesticides like methoxychlor. McGuire and Peters (2016) investigated its reduction at carbon and silver cathodes, revealing insights into environmentally significant processes. This study highlights the potential of 1-(Iodomethyl)-4-methoxybenzene in environmental pollution control and pesticide degradation (McGuire & Peters, 2016).

Catalysis in Chemical Synthesis

Guo et al. (2017) explored the use of 1-(Iodomethyl)-4-methoxybenzene in palladium-catalyzed reactions. Their work demonstrates its role in C(sp2)−H bond activation, contributing to more efficient and diverse chemical synthesis processes (Guo et al., 2017).

Study of Atmospheric Pollutants

Sun et al. (2016) conducted a theoretical study on the gas-phase reaction of methoxybenzene with ozone, a compound closely related to 1-(Iodomethyl)-4-methoxybenzene. This research is crucial for understanding the atmospheric behavior of potential air pollutants (Sun et al., 2016).

Metal-Free Thiolation Methods

Yan et al. (2015) developed a method for the direct thiolation of methoxybenzenes, including compounds similar to 1-(Iodomethyl)-4-methoxybenzene, under metal-free conditions. This innovation opens avenues for synthesizing valuable thioethers, which are otherwise challenging to produce (Yan et al., 2015).

Energy Storage Applications

Zhang et al. (2017) researched 1,4‐Dimethoxybenzene derivatives, closely related to 1-(Iodomethyl)-4-methoxybenzene, for their use as catholytes in non-aqueous redox flow batteries. Their work contributes to the development of high-efficiency energy storage solutions (Zhang et al., 2017).

properties

IUPAC Name

1-(iodomethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOJRAXIUZWNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471801
Record name p-methoxybenzyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Iodomethyl)-4-methoxybenzene

CAS RN

70887-29-5
Record name p-methoxybenzyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.7 ml (12.8 mmol) of 4-methoxybenzyl chloride (Fluka; Buchs/Switzerland) in 25 ml of acetone is stirred with 9.4 g (62.6 mmol) of sodium iodide at room temperature. Gas chromatography of the reaction mixture after 90 minutes indicates that the reaction is complete, and the reaction mixture is therefore poured onto ether and washed with 10% sodium thiosulfate solution and brine. Drying of the organic phase with Na2SO4 and concentration by evaporation yield the title compound; 1H-NMR (200 MHz, CD3OD: 3.78 (s, 3 H), 4.54 (s, 2 H), 6.8-6.95 and 7.2-7.4 (2m, each 2 H).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Iodomethyl)-4-methoxybenzene
Reactant of Route 2
1-(Iodomethyl)-4-methoxybenzene
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1-(Iodomethyl)-4-methoxybenzene
Reactant of Route 4
1-(Iodomethyl)-4-methoxybenzene
Reactant of Route 5
1-(Iodomethyl)-4-methoxybenzene
Reactant of Route 6
1-(Iodomethyl)-4-methoxybenzene

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